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Compound of Interest

Compound Name: 1,3-Cyclohexanedicarboxylic acid

Cat. No.: B1207665

Introduction

1,3-Cyclohexanedicarboxylic acid (CsH120a4), a dicarboxylic acid derivative of cyclohexane,
serves as a valuable building block in the synthesis of polymers, resins, and various specialty
chemicals.[1][2] Its stereochemistry, existing as cis and trans isomers, significantly influences
its physical properties and reactivity. A thorough understanding of its spectroscopic
characteristics is paramount for researchers, scientists, and drug development professionals in
confirming its structure, assessing its purity, and studying its role in chemical reactions. This
technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 1,3-Cyclohexanedicarboxylic acid,
complete with experimental protocols and data visualization.

Spectroscopic Data

The spectroscopic data presented below is a compilation from various sources and represents
typical values observed for 1,3-Cyclohexanedicarboxylic acid. It is important to note that the
exact values can vary depending on the specific isomer (cis or trans), the solvent used, and the
instrumental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy

The proton NMR spectrum of 1,3-Cyclohexanedicarboxylic acid is characterized by signals
from the cyclohexyl ring protons and the acidic protons of the carboxylic acid groups. The
acidic protons typically appear as a broad singlet at a downfield chemical shift, often between
10-13 ppm, due to hydrogen bonding.[3][4][5] The chemical shifts of the cyclohexyl protons are
more complex and appear in the upfield region.

Table 1: *H NMR Spectroscopic Data for 1,3-Cyclohexanedicarboxylic Acid

) Chemical Shift (3, o
Assignment Multiplicity Notes

ppm)

Chemical shift is
concentration and
) solvent dependent.
-COOH 10-13 Broad Singlet
May be broad and
sometimes difficult to

observe.[3][4][5][6]

The exact chemical
shifts and multiplicities
depend on the
Cyclohexyl Protons 1.2-25 Multiplet stereochemistry (cis
or trans) and the
specific proton

environment.

13C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the
molecule. The carbonyl carbons of the carboxylic acid groups are typically observed in the
downfield region of the spectrum.
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Table 2: 13C NMR Spectroscopic Data for 1,3-Cyclohexanedicarboxylic Acid

Assignment Chemical Shift (8, ppm) Notes

The chemical shift for

saturated aliphatic acids is
-C=0 165 - 185

typically towards the downfield

end of this range.[5][6][7]

The specific chemical shifts will
vary depending on the

Cyclohexyl Carbons 20-50 carbon's position relative to the
carboxylic acid groups and the
isomer.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of a carboxylic acid is characterized by a very broad O-H stretching vibration and a strong C=0

stretching vibration.[3]

Table 3: IR Spectroscopic Data for 1,3-Cyclohexanedicarboxylic Acid
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Frequency Range

Vibrational Mode Intensity Notes
(cm~)
This broadness is a
hallmark of the
O-H Stretch
2500 - 3300 Broad, Strong hydrogen-bonded

(Carboxylic Acid)

dimer structure of

carboxylic acids.[3][6]

C-H Stretch (Aliphatic) 2850 - 3000

Medium to Strong

For dimeric carboxylic

acids, this peak is

C=0 Stretch ]
] ) 1690 - 1760 Strong typically centered
(Carboxylic Acid)
around 1710 cm~1,[3]
[6]
C-O Stretch 1210 - 1320 Medium
O-H Bend 910 - 950 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elucidating the structure. For

dicarboxylic acids, derivatization is often employed to increase volatility for Gas

Chromatography-Mass Spectrometry (GC-MS) analysis.[10]

Table 4. Mass Spectrometry Data (GC-MS) for 1,3-Cyclohexanedicarboxylic Acid
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m/z Relative Intensity Possible Fragment

172 Low [M]* (Molecular lon)

155 Moderate [M - OH]*

127 Moderate [M - COOH]*

108 High Further fragmentation

81 Highest Cyclohexenyl-type fragment
41 High CsHs*

Note: The fragmentation pattern can be complex and may vary with the ionization method. The
data presented is based on typical fragmentation of cyclic dicarboxylic acids and available
library data.[1][11]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic
data.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 1,3-Cyclohexanedicarboxylic acid in a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or D20 with a pH adjustment).

e Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (General):

e Spectrometer: A 300 MHz or higher field NMR spectrometer.
e 1HNMR:

o Pulse sequence: Standard single-pulse experiment.
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o Number of scans: 16-64, depending on the sample concentration.

o Relaxation delay: 1-5 seconds.

e 1BC NMR:
o Pulse sequence: Proton-decoupled experiment.
o Number of scans: 1024 or more, as the 3C nucleus is less sensitive.

o Relaxation delay: 2-5 seconds.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 1,3-Cyclohexanedicarboxylic acid sample directly onto
the ATR crystal.[12]

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.[12]

Instrumentation and Parameters:

e Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.[13]

e Scan Range: 4000 - 400 cm™1,
e Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e A background spectrum of the clean, empty ATR crystal should be recorded prior to sample
analysis.
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Mass Spectrometry (GC-MS after Derivatization)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary for GC-MS
analysis.[10] Esterification to form more volatile methyl or butyl esters is a common method.[14]
[15]

1. Derivatization (Esterification with Methanolic HCI):

o Accurately weigh 1-5 mg of 1,3-Cyclohexanedicarboxylic acid into a reaction vial.
e Add 1 mL of 2M methanolic HCI.[14]

e Seal the vial and heat at 60-80°C for 1-2 hours.[14]

o Cool the reaction mixture to room temperature.

e Add 1 mL of an organic solvent (e.g., hexane) and 1 mL of water. Vortex thoroughly.

o Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then
with deionized water.

» Dry the organic layer over anhydrous sodium sulfate.

e The resulting solution containing the dimethyl ester of 1,3-cyclohexanedicarboxylic acid is
ready for GC-MS analysis.[14]

2. GC-MS Instrumentation and Conditions:
o Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).
e Injector Temperature: 250°C.

e Oven Temperature Program:

o

Initial temperature: 80°C, hold for 2 minutes.

[¢]

Ramp: 10°C/min to 280°C.

[¢]

Hold: 5 minutes at 280°C.[14]
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o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.[14]

o Mass Range: m/z 40-400.[14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and
relationships in the spectroscopic analysis of 1,3-Cyclohexanedicarboxylic acid.

1,3-Cyclohexanedicarboxylic Acid
Dissolution in . Derivatization
Deuterated Solvent ol el (e.g., Esterification)
NMR Spectrometer FTIR Spectrometer i
(tH and 13C) (ATR) GC-MS System
] |
NMR Spectra IR Spectrum
Structural Elucidation
& Purity Assessment

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Mass_Spectrometry_Analysis_of_Cyclooctane_1_5_dicarboxylic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Mass_Spectrometry_Analysis_of_Cyclooctane_1_5_dicarboxylic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Mass_Spectrometry_Analysis_of_Cyclooctane_1_5_dicarboxylic_Acid.pdf
https://www.benchchem.com/product/b1207665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 1,3-Cyclohexanedicarboxylic

acid.
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[M - OHJ* [M - COOH]*
m/z = 155 m/z = 127
H20, -CHz H:20, -CO
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m/z = 108 m/z = 81

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathway for 1,3-
Cyclohexanedicarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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